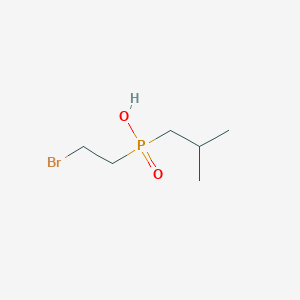
(2-Bromoethyl)(2-methylpropyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromoethyl)(2-methylpropyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid group bonded to a 2-bromoethyl and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(2-methylpropyl)phosphinic acid typically involves the reaction of 2-bromoethanol with 2-methylpropylphosphinic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(2-methylpropyl)phosphinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phosphinic acid group can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: The compound can undergo reduction to yield phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted phosphinic acid derivatives.
Oxidation Reactions: Phosphonic acid derivatives.
Reduction Reactions: Phosphine derivatives.
Scientific Research Applications
(2-Bromoethyl)(2-methylpropyl)phosphinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)(2-methylpropyl)phosphinic acid involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The phosphinic acid group can interact with metal ions and enzymes, influencing their activity and function. The overall effect of the compound depends on the specific context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethyl)phosphinic acid: Lacks the 2-methylpropyl group, resulting in different chemical properties and reactivity.
(2-Methylpropyl)phosphinic acid:
Phosphonic acid derivatives: Similar in structure but differ in the oxidation state of the phosphorus atom and the nature of the substituents.
Uniqueness
(2-Bromoethyl)(2-methylpropyl)phosphinic acid is unique due to the presence of both the 2-bromoethyl and 2-methylpropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications and interactions in various fields of research and industry.
Properties
CAS No. |
61752-91-8 |
|---|---|
Molecular Formula |
C6H14BrO2P |
Molecular Weight |
229.05 g/mol |
IUPAC Name |
2-bromoethyl(2-methylpropyl)phosphinic acid |
InChI |
InChI=1S/C6H14BrO2P/c1-6(2)5-10(8,9)4-3-7/h6H,3-5H2,1-2H3,(H,8,9) |
InChI Key |
JOXRHKVDTLUWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP(=O)(CCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















